Researchers use different techniques to characterize 2-(Cyanomethyl)benzonitrile, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. [Ref for techniques - Citation needed]
Scientific studies have explored potential applications for 2-(Cyanomethyl)benzonitrile in different areas. These include:
2-(Cyanomethyl)benzonitrile, with the chemical formula C₉H₆N₂ and a molecular weight of 142.16 g/mol, is an organic compound characterized by a benzonitrile structure with a cyanomethyl group attached to the benzene ring. This compound is known for its unique properties and potential applications in various fields, including medicinal chemistry and organic synthesis. It has a high bioavailability score and is soluble in organic solvents, making it suitable for various
Research indicates that 2-(Cyanomethyl)benzonitrile exhibits biological activity through its interaction with nitrilase enzymes found in Rhodococcus rhodochrous. The hydrolysis of this compound leads to the formation of metabolites that may influence cellular processes such as signaling pathways and gene expression. Furthermore, derivatives of this compound have shown antimicrobial activity against various bacteria and fungi, suggesting its potential use in developing new antimicrobial agents .
The synthesis of 2-(Cyanomethyl)benzonitrile can be achieved through several methods:
2-(Cyanomethyl)benzonitrile has several applications:
Studies on 2-(Cyanomethyl)benzonitrile reveal its interaction with specific enzymes, particularly nitrilases. These interactions are crucial for understanding its metabolic pathways and potential toxicological effects. The compound's ability to influence cellular metabolism and gene expression highlights its relevance in biochemical research and pharmacology .
Several compounds share structural similarities with 2-(Cyanomethyl)benzonitrile. Here are some notable examples:
Compound Name | Similarity | Unique Features |
---|---|---|
4-Methyl-[1,1'-biphenyl]-2-carbonitrile | 0.96 | Methyl substitution on biphenyl enhances solubility |
4'-Methyl-[1,1'-biphenyl]-2-carbonitrile | 0.96 | Similar structure but different substitution pattern |
3-Cyanobenzonitrile | 0.93 | Different position of the cyano group affecting reactivity |
4-Cyanobenzonitrile | 0.92 | Variations in biological activity due to positional changes |
These compounds exhibit varying degrees of biological activity and reactivity based on their structural differences compared to 2-(Cyanomethyl)benzonitrile, highlighting the uniqueness of this compound in terms of its specific interactions and applications in medicinal chemistry and organic synthesis .
Irritant